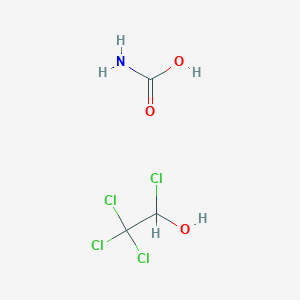

Carbamic acid;1,2,2,2-tetrachloroethanol

描述

属性

CAS 编号 |

61351-41-5 |

|---|---|

分子式 |

C3H5Cl4NO3 |

分子量 |

244.9 g/mol |

IUPAC 名称 |

carbamic acid;1,2,2,2-tetrachloroethanol |

InChI |

InChI=1S/C2H2Cl4O.CH3NO2/c3-1(7)2(4,5)6;2-1(3)4/h1,7H;2H2,(H,3,4) |

InChI 键 |

YYAUFIRWGMTRAP-UHFFFAOYSA-N |

规范 SMILES |

C(C(Cl)(Cl)Cl)(O)Cl.C(=O)(N)O |

产品来源 |

United States |

相似化合物的比较

Carbamate Esters

Carbamate esters are widely used in agrochemicals and pharmaceuticals. Below is a comparative analysis:

Key Observations :

Chlorinated Alcohols and Their Derivatives

1,2,2,2-Tetrachloroethanol is structurally related to other chlorinated alcohols:

Key Observations :

- The additional chlorine in 1,2,2,2-tetrachloroethanol increases molecular weight and boiling point compared to 2,2,2-trichloroethanol.

- Both compounds are metabolized to glucuronides, suggesting that the hypothetical carbamate ester may undergo similar detoxification pathways .

Stability and Reactivity

Carbamic acid derivatives are sensitive to hydrolysis, especially under alkaline conditions. For example:

- Carbamic acid salts : Decompose to release CO₂ and amines .

- Chlorinated carbamates : Electron-withdrawing Cl groups may slow hydrolysis due to reduced nucleophilic attack but increase photolytic degradation in sunlight.

The hypothetical compound’s stability would depend on the steric and electronic effects of the tetrachloroethyl group. Comparative hydrolysis rates (estimated):

| Compound | Hydrolysis Half-Life (pH 7, 25°C) |

|---|---|

| Carbaryl | ~30 days |

| Hypothetical carbamate | ~15–20 days (estimated) |

| Aldicarb | ~7 days |

Toxicological and Environmental Considerations

- Toxicity: Chlorinated carbamates may release tetrachloroethanol upon hydrolysis, which is associated with central nervous system depression in mammals . Carbamic acid itself is less toxic but can decompose into ammonia under certain conditions .

- However, the ester’s moderate hydrolysis rate may reduce long-term persistence compared to fully halogenated compounds.

常见问题

Q. What synthetic methodologies are recommended for preparing carbamic acid derivatives with 1,2,2,2-tetrachloroethanol substituents, and how can reaction efficiency be optimized?

Synthesis typically involves reacting 1,2,2,2-tetrachloroethanol with carbamoyl chlorides or isocyanates under controlled conditions. For example, nucleophilic substitution using carbamoyl chlorides in anhydrous dichloromethane with triethylamine as a base yields moderate efficiencies (40–60%) . Key optimization strategies include:

- Moisture control : Schlenk techniques or molecular sieves to exclude water.

- Catalysis : Tetrabutylammonium bromide as a phase-transfer catalyst to enhance reaction kinetics.

- Monitoring : Thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 1:4) and FT-IR for tracking carbonyl (1720 cm⁻¹) and N-H (3300 cm⁻¹) stretches .

Q. What analytical techniques are most effective for confirming the structural integrity of carbamic acid-tetrachloroethanol adducts?

A multi-technique approach is critical:

- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 311.94731 for C₃H₆Cl₄NO₂; resolution >30,000) .

- NMR spectroscopy : ¹H NMR in deuterated DMSO identifies carbamate NH (δ 8.2–8.5 ppm) and tetrachloroethyl CH₂Cl groups (δ 4.5–4.8 ppm) .

- X-ray crystallography : Resolves stereochemistry if single crystals form.

- Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition temperatures (150–180°C for similar carbamates) .

Advanced Research Questions

Q. How does solvent polarity influence the kinetic stability of carbamic acid-tetrachloroethanol derivatives during long-term storage?

Solvent polarity affects degradation pathways:

- Aprotic solvents (log P > 1, e.g., dichloromethane): Stabilize derivatives (t₁/₂ > 6 months at -20°C).

- Polar aprotic solvents (e.g., DMSO): Accelerate hydrolysis via hydrogen bonding with carbamate NH (t₁/₂ ≈ 72 hours at 25°C) .

Stabilization protocols : - Store in anhydrous CH₂Cl₂ with 3Å molecular sieves at -80°C.

- Add butylated hydroxytoluene (BHT; 0.1% w/v) to inhibit oxidation.

- Monitor degradation via FT-IR carbonyl band shifts (>20 cm⁻¹ indicates >5% hydrolysis) .

Q. What experimental approaches resolve contradictions in vibrational spectra assignments for carbamic acid-tetrachloroethanol complexes?

Spectral discrepancies arise from polymorphism or solvent interactions. Resolution strategies include:

- Variable-temperature FT-IR (25°C to -50°C): Differentiates conformational isomers through band narrowing .

- Raman spectroscopy with DFT calculations (B3LYP/6-311++G(d,p)): Assigns vibrational modes with <5 cm⁻¹ error .

- Isotopic substitution : ¹⁵N-labeled carbamates clarify NH bending modes (δNH ≈ 650 cm⁻¹).

- Synchrotron X-ray powder diffraction : Identifies crystal polymorphs via Rietveld refinement .

Q. What mechanistic insights explain the reactivity of carbamic acid-tetrachloroethanol adducts in nucleophilic environments?

The electron-withdrawing tetrachloroethyl group enhances carbamate carbonyl reactivity:

- Kinetic studies (stopped-flow UV-Vis at λ = 280 nm): Reveal a two-step mechanism—(1) rapid tetrahedral intermediate formation (k₁ ≈ 10³ M⁻¹s⁻¹ in NaOH), followed by (2) C-O bond cleavage (k₂ ≈ 10⁻² s⁻¹) .

- Computational modeling (MP2/cc-pVTZ): Shows a 15 kcal/mol activation barrier for hydroxide attack, stabilized by chlorine lone-pair conjugation .

- Hammett plots : Quantify substituent effects (ρ = +2.1 for para-substituted aryl carbamates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。